

A Technical Guide to Phase Transitions in the Cobalt-Vanadium System

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cobalt;vanadium

Cat. No.: B14713439

[Get Quote](#)

For Researchers and Scientists in Materials Science

This in-depth technical guide provides a comprehensive overview of the phase transitions within the cobalt-vanadium (Co-V) binary alloy system. The information is tailored for researchers and scientists, with a focus on the fundamental phase equilibria, transformation kinetics, and the experimental methodologies used for their characterization.

Introduction to the Cobalt-Vanadium System

The Co-V system is of significant interest in the development of high-performance materials, particularly in the realm of magnetic alloys and high-temperature superalloys.[\[1\]](#)[\[2\]](#) The interplay between cobalt, a ferromagnetic element, and vanadium, a refractory metal, gives rise to a complex phase diagram with several intermetallic compounds and order-disorder transformations that dictate the material's properties.[\[3\]](#) Understanding and controlling these phase transitions are crucial for tailoring the microstructure and, consequently, the magnetic and mechanical performance of Co-V based alloys.[\[4\]](#)[\[5\]](#)

Key Phases and Crystal Structures

The Co-V system is characterized by several stable and metastable phases, each with a distinct crystal structure. The primary phases of interest are summarized in the table below.

Phase Name	Pearson Symbol	Space Group	Prototype	Composition Range (at.% V)
(α Co), γ	cF4	Fm-3m	Cu	0 - ~30
(ε Co)	hP2	P6 ₃ /mmc	Mg	(at low temperatures)
Co ₃ V	hP24	-	-	~25
σ (Sigma)	tP30	P4 ₂ /mnm	σ -CrFe	~36 - ~60
CoV ₃	cl8	Im-3m	W	~75
(V)	cl2	Im-3m	W	~60 - 100

Data compiled from multiple sources.[\[1\]](#)[\[6\]](#)

The cobalt-rich end of the phase diagram is dominated by a face-centered cubic (FCC) solid solution, denoted as (α Co) or γ .[\[1\]](#) At lower temperatures, pure cobalt undergoes an allotropic transformation to a hexagonal close-packed (hCP) structure (ε Co). The intermetallic compound Co₃V exists in a hexagonal hP24 structure.[\[1\]](#) A topologically close-packed σ phase is a prominent feature in the central part of the phase diagram and is known for its hard and brittle nature.[\[1\]](#)[\[7\]](#)

Phase Transitions and Transformations

The Co-V system exhibits several critical phase transitions as a function of temperature and composition.

Order-Disorder Transformations

A significant phenomenon in Co-V alloys, particularly around the Fe-Co-V compositions, is the order-disorder transition.[\[3\]](#)[\[8\]](#) At elevated temperatures, the arrangement of cobalt and vanadium atoms on the crystal lattice is random, forming a disordered solid solution.[\[9\]](#) Upon cooling, the atoms can arrange into a specific, ordered superstructure. This transformation from a disordered A2 phase to an ordered B2 phase significantly influences the material's magnetic and mechanical properties.[\[8\]](#) The ordering process can be retarded by rapid quenching from high temperatures.[\[3\]](#)

Sigma (σ) Phase Formation

The formation of the σ phase is a critical transformation in many Co-V alloys.^{[1][7]} This phase typically precipitates from the ferrite (α) phase within a specific temperature range, generally between 650°C and 900°C.^{[10][11]} The σ phase is rich in chromium and molybdenum in stainless steels, and similarly in the Co-V system, it is a vanadium-rich intermetallic.^{[1][11]} Its presence is often detrimental, leading to increased hardness and brittleness, which can negatively impact the material's toughness and ductility.^{[7][12]} The kinetics of σ phase formation are diffusion-controlled and can be influenced by the presence of other alloying elements.^[7]

Allotropic Transformation of Cobalt

In cobalt-rich alloys, the allotropic transformation of cobalt from the high-temperature FCC (γ) phase to the low-temperature HCP (ϵ) phase is a key consideration. The addition of vanadium can influence the temperature and kinetics of this transformation.

Eutectic and Peritectic Reactions

The Co-V phase diagram also features several invariant reactions, including eutectic and peritectic transformations, which define the solidification behavior of alloys within specific composition ranges. These reactions are critical for understanding the as-cast microstructure of Co-V alloys.

Quantitative Data on Phase Transitions

The following table summarizes key transition temperatures and compositions for the Co-V system. It is important to note that values can vary slightly depending on the experimental techniques and purity of the materials used.

Transformation	Temperature (°C)	Composition (at.%) V	Notes
$L \leftrightarrow (\alpha Co) + \sigma$	~1318	~32	Peritectic reaction
$L + (V) \leftrightarrow \sigma$	~1445	~60	Peritectic reaction
$(\alpha Co) \leftrightarrow Co_3V + \sigma$	~1050	~28	Eutectoid reaction
$\sigma \leftrightarrow Co_3V + CoV_3$	< 1050	~50	Decomposition of σ phase
Co_3V (hP24) $\leftrightarrow (\alpha Co)$	~1318	~25	Peritectoid transformation[1]

Experimental Protocols for Characterization

The study of phase transitions in the Co-V system relies on a suite of advanced experimental techniques.

Thermal Analysis

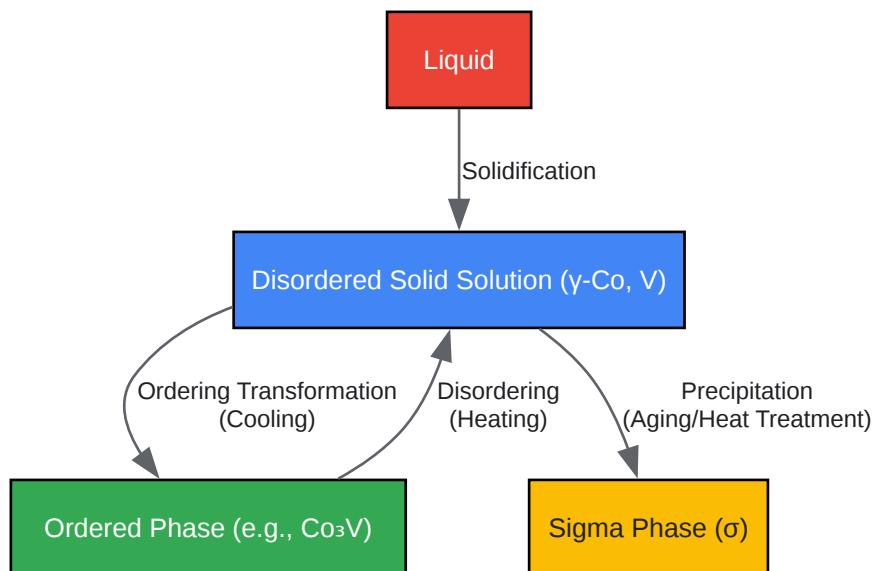
- Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These techniques are fundamental for detecting the temperatures of phase transitions.[13] A sample is heated or cooled at a controlled rate, and the difference in temperature or heat flow between the sample and a reference is measured. Endothermic and exothermic peaks correspond to phase transformations such as melting, solidification, and solid-state reactions.[14]

X-Ray and Neutron Diffraction

- X-Ray Diffraction (XRD): XRD is the primary tool for identifying the crystal structures of the different phases present in an alloy at various temperatures.[7] By analyzing the diffraction patterns, the phases can be identified, and their lattice parameters can be precisely measured. In-situ high-temperature XRD allows for the direct observation of phase transformations as they occur.[12]
- Neutron Diffraction: Similar to XRD, neutron diffraction provides crystallographic information. It can be particularly useful for distinguishing between elements with similar atomic numbers,

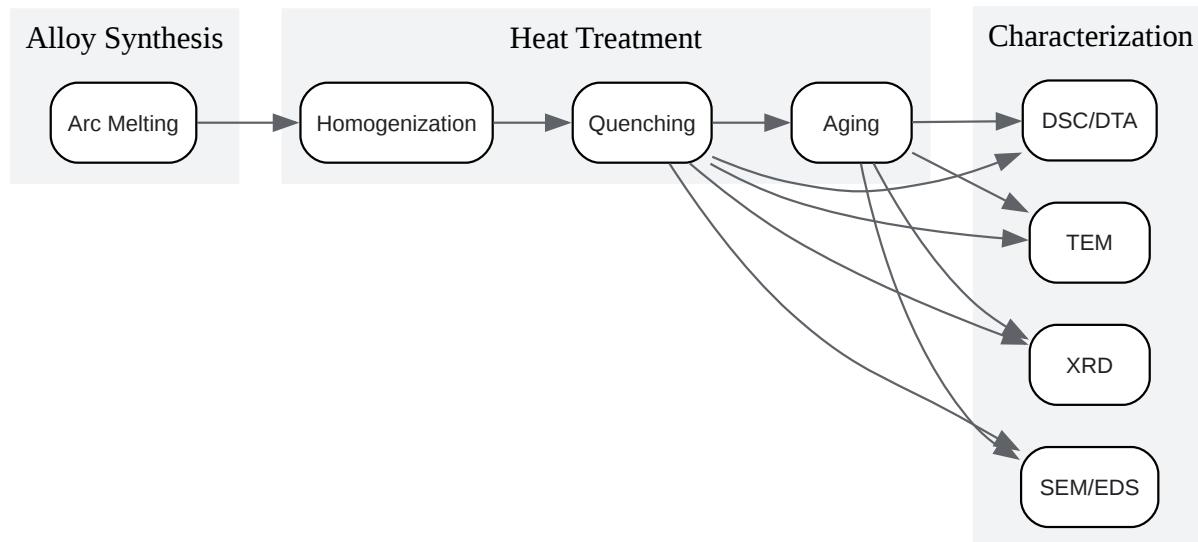
like cobalt and vanadium, due to their different neutron scattering cross-sections.[1]

Microscopy


- Scanning Electron Microscopy (SEM): SEM is used to visualize the microstructure of the alloys.[15] Different phases can be distinguished based on their morphology and contrast in backscattered electron images. Energy-dispersive X-ray spectroscopy (EDS) coupled with SEM allows for the determination of the elemental composition of each phase.
- Transmission Electron Microscopy (TEM): TEM provides higher resolution imaging and crystallographic information from very small volumes of the material.[13] It is invaluable for studying the early stages of precipitation and the fine details of ordered domains.

Dilatometry

- Dilatometry: This technique measures the change in length of a sample as a function of temperature.[15] Phase transformations are often accompanied by a change in volume, which can be detected as a change in the slope of the dilatometric curve. This is particularly useful for constructing continuous cooling transformation (CCT) diagrams.[15]


Visualization of Phase Relationships

The following diagrams illustrate the logical flow of phase transformations in the Co-V system.

[Click to download full resolution via product page](#)

Caption: Simplified flowchart of key phase transformations in the Co-V system.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for studying Co-V phase transitions.

Conclusion

The phase transitions in the cobalt-vanadium system are complex and multifaceted, involving order-disorder phenomena, the formation of intermetallic compounds, and allotropic transformations. A thorough understanding of the phase diagram and the kinetics of these transformations is essential for the design and processing of Co-V based alloys with tailored properties. The application of a combination of advanced experimental techniques is crucial for a comprehensive characterization of these materials. Further research, particularly utilizing computational methods like CALPHAD (Calculation of Phase Diagrams), will continue to refine our understanding of this important alloy system.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structural stability of Co-V intermetallic phases and thermodynamic description of the Co-V system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.ampp.org [content.ampp.org]
- 3. Iron-cobalt-vanadium alloys: A critical study of the phase diagrams in relation to magnetic properties | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 4. researchgate.net [researchgate.net]
- 5. emerald.com [emerald.com]
- 6. dl.asminternational.org [dl.asminternational.org]
- 7. arxiv.org [arxiv.org]
- 8. osti.gov [osti.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. langleyalloys.com [langleyalloys.com]
- 12. osti.gov [osti.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to Phase Transitions in the Cobalt-Vanadium System]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14713439#phase-transitions-in-the-cobalt-vanadium-system]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com